molecular formula C16H16N2O3 B11970736 N-(2-Isopropylphenyl)-2-nitrobenzamide CAS No. 102630-99-9

N-(2-Isopropylphenyl)-2-nitrobenzamide

Cat. No.: B11970736
CAS No.: 102630-99-9
M. Wt: 284.31 g/mol
InChI Key: XKPRGOSIXUZKAC-UHFFFAOYSA-N
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Description

N-(2-Isopropylphenyl)-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Isopropylphenyl)-2-nitrobenzamide typically involves the nitration of 2-isopropylaniline followed by the acylation of the resulting nitroaniline. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The acylation step involves the reaction of the nitroaniline with benzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Isopropylphenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The isopropyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-N-(2-isopropylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-(2-Isopropylphenyl)-2-carboxybenzamide.

Scientific Research Applications

N-(2-Isopropylphenyl)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-Isopropylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

N-(2-Isopropylphenyl)-2-nitrobenzamide can be compared with other nitrobenzamides and isopropyl-substituted benzamides:

    N-(2-Isopropylphenyl)-4-nitrobenzamide: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.

    N-(2-Methylphenyl)-2-nitrobenzamide: Similar structure but with a methyl group instead of an isopropyl group, which may influence its physical properties and reactivity.

    N-(2-Isopropylphenyl)-2-aminobenzamide: The reduced form of this compound, which may have different biological activities due to the presence of an amino group instead of a nitro group.

Properties

CAS No.

102630-99-9

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-nitro-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16N2O3/c1-11(2)12-7-3-5-9-14(12)17-16(19)13-8-4-6-10-15(13)18(20)21/h3-11H,1-2H3,(H,17,19)

InChI Key

XKPRGOSIXUZKAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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